Pac-1

描述

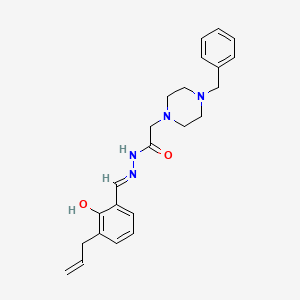

PAC-1, also known as VO-100 and procaspase activating compound-1, is a synthesized chemical compound that selectively induces apoptosis, or cell suicide, in cancerous cells . It is cytotoxic to a variety of cancer cells, such as lymphoma, leukemia, breast carcinoma, and glioblastoma .

Synthesis Analysis

This compound and its derivatives have been synthesized and evaluated for their antitumor activity . Among the derivatives, SM-1 stood out for its promising activity and good pharmacokinetics properties .Molecular Structure Analysis

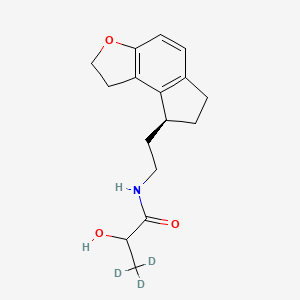

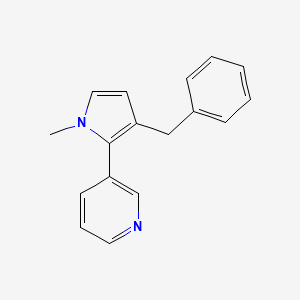

The molecular formula of this compound is C23H28N4O2 . Its molecular weight is 392.49 .Chemical Reactions Analysis

This compound has been studied for its pharmacokinetics and its ability to maintain steady state plasma concentration . It has shown to induce apoptosis in lymphoma cell lines in a time- and dose-dependent manner .Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.5 and is soluble in DMSO at 48 mg/mL . It is stored at -20°C for 3 years as a powder and at -80°C for 6 months in solvent .科学研究应用

癌症治疗中的催化活化:Pac-1以其在催化活化中的作用而闻名,特别是在癌症治疗中由底物结合引起的。它是一种可诱导的、核特异性的、双特异性丝裂原活化蛋白(MAP)激酶磷酸酶。这种特性用于在癌细胞中信号凋亡和生长抑制(Zhang et al., 2005)。

癌细胞凋亡:this compound通过与前半胱天冬酶-3中的易失性抑制性锌螯合而诱导癌细胞凋亡。它已在各种细胞培养实验和体内模型中进行评估,显示出对癌症治疗的希望(Roth et al., 2015)。

胶质母细胞瘤治疗:在胶质母细胞瘤,一种脑癌类型中,this compound显示出临床前的希望。它可以在有效浓度下到达颅内肿瘤,并在动物模型中显示出显著的生存益处(Joshi et al., 2015)。

开发衍生物以改善药代动力学:已开发出具有增强代谢稳定性和改善药代动力学的this compound衍生物。这些衍生物在动物模型中保持了可比的抗癌活性,并具有更好的耐受性(Hsu et al., 2012)。

内质网应激和线粒体通透性:this compound在癌细胞中促进内质网应激和线粒体通透性。这与ERO1α依赖的内质网-线粒体钙离子通量有关,这是this compound介导的细胞死亡中的关键事件(Seervi et al., 2013)。

抗癌策略中的结构活性关系:this compound的结构活性关系在抗癌策略中至关重要。对this compound衍生物中关键功能基团的系统改变已显示出与它们在细胞培养中诱导癌细胞死亡能力的强相关(Peterson et al., 2009)。

衍生物的抗癌活性:已合成了1000多种this compound衍生物,其效力和药代动力学各不相同,以增强其抗癌活性。这包括对这些衍生物及其对癌细胞的影响的全面检查(Roth & Hergenrother, 2016)。

核蛋白酪氨酸磷酸酶在生长调控中的作用:作为核蛋白酪氨酸磷酸酶,this compound在细胞信号转导和生长调控中发挥作用,这对于理解其在癌症治疗中的机制至关重要(Rohan et al., 1993)。

白血病研究:this compound已在大颗粒淋巴细胞白血病背景下进行研究,显示其在MAP激酶活性抑制中的作用,在白血病研究中具有重要意义(Kothapalli et al., 2003)。

作用机制

PAC-1 directly activates procaspase-3, a protein found in most cells, and induces apoptosis in cancer cells . It does this by chelating zinc, thus relieving the zinc-mediated inhibition of procaspase-3 . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 .

安全和危害

未来方向

PAC-1 has shown promise in phase I clinical trials, with only minor side effects in patients with end-stage cancers . It stalled the growth of tumors in patients with neuroendocrine cancers and reduced tumor size in two of those patients . More results are expected soon from a phase I clinical trial of this compound in patients with glioblastoma multiforme, an aggressive form of brain cancer .

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNRVGJCPCNMKT-LFVJCYFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897425 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315183-21-2 | |

| Record name | PAC-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAC-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAC-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAC-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)